Cas no 4564-21-0 (Uridine, 2'-deoxy-5-fluoro-, 3',5'-dipropionate)

Uridine, 2'-deoxy-5-fluoro-, 3',5'-dipropionate structure
4564-21-0 structure
Product Name:Uridine, 2'-deoxy-5-fluoro-, 3',5'-dipropionate
CAS-nummer:4564-21-0
MF:C15H19FN2O7
MW:358.318968057632
CID:1517039
PubChem ID:249382
Update Time:2025-04-21

Uridine, 2'-deoxy-5-fluoro-, 3',5'-dipropionate Chemische en fysische eigenschappen

Naam en identificatie

    • Uridine, 2'-deoxy-5-fluoro-, 3',5'-dipropionate
    • AC1L994K
    • Uridine, 3',5'-diacetate
    • NSC67670
    • 3',5'-di-O-acetyl-2'-deoxy-5-fluorouridine
    • 5-fluoro-O3',O5'-dipropionyl-2'-deoxy-uridine
    • 2'-deoxy-3',5'-di-O-acetyl-5-fluorouridine
    • 2'-deoxy-3,5'-di-O-acetyl-5-fluorouridine
    • 2'-Deoxy-3',5'-di-O-n-propionyl-5-fluorouridine
    • 3',5'-O-diacetyl-floxuridine
    • 3',5'-di-O-acetyl-FUdR
    • 3',5'-di-O-acetyl-5-fluorouridine
    • AC1L994K; Uridine, 3',5'-diacetate; NSC67670; 3',5'-di-O-acetyl-2'-deoxy-5-fluorouridine; 5-fluoro-O3',O5'-dipropionyl-2'-deoxy-uridine; 7207-56-9; 2'-deoxy-3',5'-di-O-acetyl-5-fluorouridine; 2'-deoxy-3,5'-di-O-acetyl-5-fluorouridine; 2'-Deoxy-3',5'-di-O-n-propionyl-5-fluorouridine; 3',5'-O-diacetyl-floxuridine; 3',5'-di-O-acetyl-FUdR; 3',5'-di-O-acetyl-5-fluorouridine;
    • Uridine, 3',5'-dipropionate
    • 4564-21-0
    • NSC67671
    • 1-(2-Deoxy-3,5-di-O-propanoylpentofuranosyl)-5-fluoro-4-hydroxypyrimidin-2(1H)-one
    • DTXSID10963410
    • NSC-67671
    • Inchi: 1S/C15H19FN2O7/c1-3-12(19)23-7-10-9(25-13(20)4-2)5-11(24-10)18-6-8(16)14(21)17-15(18)22/h6,9-11H,3-5,7H2,1-2H3,(H,17,21,22)
    • InChI-sleutel: AFHGVBAFDUCQAI-UHFFFAOYSA-N
    • LACHT: FC1C(NC(N(C=1)C1CC(C(COC(CC)=O)O1)OC(CC)=O)=O)=O

Berekende eigenschappen

  • Exacte massa: 358.11800
  • Monoisotopische massa: 358.118
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 8
  • Zware atoomtelling: 25
  • Aantal draaibare bindingen: 8
  • Complexiteit: 607
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 3
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 0.4
  • Topologisch pooloppervlak: 111Ų

Experimentele eigenschappen

  • Dichtheid: 1.38
  • Kookpunt: °Cat760mmHg
  • Vlampunt: °C
  • Brekindex: 1.533
  • PSA: 116.69000
  • LogboekP: 0.23820
Aanbevolen leveranciers
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ASIACHEM I&E (JIANGSU) CO., LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Inner Mongolia Xinhong Biological Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.